2-Hydroxy-4-phenylbenzoic acid
Overview
Description
. This compound features a hydroxyl group and a phenyl group attached to a benzoic acid core, making it a versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-4-phenylbenzoic acid can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which uses boronic acids and aryl halides in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, making it suitable for large-scale synthesis.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may include steps such as crystallization and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-phenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 2-hydroxy-4-phenylbenzaldehyde.
Reduction: Formation of 2-hydroxy-4-phenylbenzyl alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Hydroxy-4-phenylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-phenylbenzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .
Comparison with Similar Compounds
4-Phenylbenzoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the phenyl group, which affects its overall chemical properties and applications.
Uniqueness: 2-Hydroxy-4-phenylbenzoic acid is unique due to the presence of both a hydroxyl group and a phenyl group on the benzoic acid core. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2-hydroxy-4-phenylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXMMAOAJXZWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483389 | |
Record name | 2-HYDROXY-4-PHENYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4482-27-3 | |
Record name | 2-HYDROXY-4-PHENYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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